molecular formula C18H21N3O3 B294055 N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide

N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide

货号 B294055
分子量: 327.4 g/mol
InChI 键: XHGPWJSAKHROGU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide, also known as BAY 73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). This molecule has been studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and sickle cell disease.

作用机制

N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 is a selective inhibitor of sGC, which is an enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a key role in regulating vascular tone, platelet aggregation, and smooth muscle cell proliferation. By inhibiting sGC, N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 increases the levels of cGMP, leading to vasodilation, antiplatelet effects, and antiproliferative effects.
Biochemical and Physiological Effects:
N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 has been shown to have several biochemical and physiological effects. In preclinical studies, N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 has been shown to reduce pulmonary arterial pressure, improve cardiac function, and reduce sickling in sickle cell disease. In addition, N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 has been shown to have anti-inflammatory effects and to improve endothelial function.

实验室实验的优点和局限性

N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 has several advantages for lab experiments. It is a potent and selective inhibitor of sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. However, N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 has some limitations as well. It has a relatively short half-life and is rapidly metabolized in vivo, which makes it challenging to achieve sustained levels of inhibition. In addition, N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 has a relatively low solubility in water, which can limit its use in certain experimental settings.

未来方向

There are several future directions for research on N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691. One area of interest is the potential therapeutic applications of N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 in pulmonary hypertension, heart failure, and sickle cell disease. Another area of interest is the development of more potent and selective sGC inhibitors with longer half-lives and improved pharmacokinetic properties. Finally, there is a need for further studies to elucidate the molecular mechanisms underlying the biochemical and physiological effects of N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691.

合成方法

The synthesis of N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 involves the reaction of 2-pyridinecarboxylic acid with 3-propoxybenzoyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then reacted with 2-aminoethylamine to yield N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691. The overall yield of this synthesis method is around 35%.

科学研究应用

N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 has shown efficacy in reducing pulmonary arterial pressure and improving cardiac function in animal models of pulmonary hypertension and heart failure. In addition, N-{2-[(3-propoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide 73-6691 has been shown to reduce sickling and improve red blood cell deformability in sickle cell disease.

属性

分子式

C18H21N3O3

分子量

327.4 g/mol

IUPAC 名称

N-[2-[(3-propoxybenzoyl)amino]ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C18H21N3O3/c1-2-12-24-15-7-5-6-14(13-15)17(22)20-10-11-21-18(23)16-8-3-4-9-19-16/h3-9,13H,2,10-12H2,1H3,(H,20,22)(H,21,23)

InChI 键

XHGPWJSAKHROGU-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NCCNC(=O)C2=CC=CC=N2

规范 SMILES

CCCOC1=CC=CC(=C1)C(=O)NCCNC(=O)C2=CC=CC=N2

溶解度

49.1 [ug/mL]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。